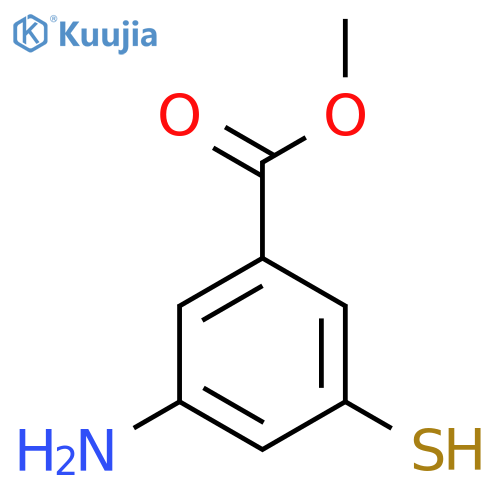Cas no 2418649-13-3 (Methyl 3-amino-5-sulfanylbenzoate)

2418649-13-3 structure
商品名:Methyl 3-amino-5-sulfanylbenzoate
Methyl 3-amino-5-sulfanylbenzoate 化学的及び物理的性質
名前と識別子
-
- 2418649-13-3
- EN300-7544218
- methyl 3-amino-5-sulfanylbenzoate
- Methyl 3-amino-5-sulfanylbenzoate
-
- インチ: 1S/C8H9NO2S/c1-11-8(10)5-2-6(9)4-7(12)3-5/h2-4,12H,9H2,1H3
- InChIKey: CQLCJLDAVCCZFE-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(C=C(C(=O)OC)C=1)N
計算された属性
- せいみつぶんしりょう: 183.03539970g/mol
- どういたいしつりょう: 183.03539970g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 53.3Ų
Methyl 3-amino-5-sulfanylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7544218-2.5g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 2.5g |
$2520.0 | 2024-05-23 | |
| Enamine | EN300-7544218-1.0g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 1.0g |
$1286.0 | 2024-05-23 | |
| Enamine | EN300-7544218-10.0g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 10.0g |
$5528.0 | 2024-05-23 | |
| Enamine | EN300-7544218-0.1g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 0.1g |
$1131.0 | 2024-05-23 | |
| Enamine | EN300-7544218-0.25g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 0.25g |
$1183.0 | 2024-05-23 | |
| Enamine | EN300-7544218-5.0g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 5.0g |
$3728.0 | 2024-05-23 | |
| Enamine | EN300-7544218-0.5g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 0.5g |
$1234.0 | 2024-05-23 | |
| Enamine | EN300-7544218-0.05g |
methyl 3-amino-5-sulfanylbenzoate |
2418649-13-3 | 95% | 0.05g |
$1080.0 | 2024-05-23 |
Methyl 3-amino-5-sulfanylbenzoate 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
2418649-13-3 (Methyl 3-amino-5-sulfanylbenzoate) 関連製品
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
